N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a fluorinated aromatic ring, a diethylamide group, and a pinacol boronate moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-9-13(11-14(19)10-12)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLGBDEMLOCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Aminolysis
A classical approach involves converting 3-fluoro-5-bromobenzoic acid to its acid chloride, followed by reaction with diethylamine:
Reaction Scheme:
Conditions:
Yield: 85–92% (theoretical), though purity depends on residual SOCl removal.
Carbodiimide-Mediated Coupling
Alternative methods employ coupling agents like EDCI/HOBt to activate the carboxylic acid:
-
Dissolve 3-fluoro-5-bromobenzoic acid (1 eq) in DCM.
-
Add EDCI (1.5 eq), HOBt (1.5 eq), and EtN (2 eq).
-
Introduce diethylamine (1.2 eq) and stir for 12 h.
Yield: 78% after silica gel chromatography (hexane:EtOAc = 4:1).
Miyaura Borylation of Halogenated Benzamide
The boronate ester is installed via palladium- or nickel-catalyzed coupling between 3-fluoro-5-bromo-N,N-diethylbenzamide and BPin:
Palladium-Catalyzed Method
| Component | Quantity |
|---|---|
| 3-Fluoro-5-bromo-N,N-diethylbenzamide | 1.0 eq (5 mmol) |
| BPin | 1.1 eq |
| Pd(dppf)Cl | 0.05 eq |
| KOAc | 3.0 eq |
| Solvent | 1,4-Dioxane (10 mL) |
Steps:
-
Degas solvent and reagents under argon.
-
Heat at 100°C for 12–16 h.
-
Filter through Celite and concentrate.
-
Purify via column chromatography (hexane:EtOAc = 10:1).
Nickel-Catalyzed Alternative
-
NiCl(PMe) (0.01 eq)
-
CsF (2.0 eq)
-
Trimethyl(2,2,2-trifluoroethoxy)silane (1.05 eq)
-
1,4-Dioxane, 100°C, 12 h
Yield: 75% (lower cost, but sensitive to moisture).
One-Pot Sequential Synthesis
Recent advances enable telescoped amidation-borylation in a single reactor:
Procedure:
-
Perform EDCI/HOBt-mediated amidation of 3-fluoro-5-bromobenzoic acid.
-
Without isolation, add BPin, Pd(dppf)Cl, and KOAc.
-
Heat at 100°C for 12 h.
Advantages:
Reaction Optimization and Mechanistic Insights
Catalyst Selection
Solvent and Temperature
Base Impact
-
KOAc : Mild, minimizes ester hydrolysis.
-
CsF : Activates BPin but risks fluoride-mediated side reactions.
Analytical Characterization
Key Data for Target Compound:
| Property | Value |
|---|---|
| Molecular Formula | CHBFNO |
| Molecular Weight | 335.19 g/mol |
| (CDCl) | δ 1.25 (t, 6H), 1.35 (s, 12H), 3.45 (q, 4H), 7.52 (d, 1H), 7.89 (s, 1H), 8.02 (d, 1H) |
| δ -112.3 (s) |
Purity Assessment:
Challenges and Troubleshooting
Protodeboronation
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
Mechanism of Action
The mechanism by which N,N-diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the dioxaborolane group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzamide derivatives with boronic ester substituents, highlighting key differences in substitution patterns, molecular properties, and applications:
Structural and Electronic Differences
- Fluorine Position: Fluorine at position 3 (target compound) vs. 2 () alters electronic effects.
- Amide Substitution : Diethylamide (target) provides greater steric hindrance compared to ethyl () or phenyl () groups, affecting reaction kinetics and solubility .
- Boronic Ester Position : Para-substituted boronic esters (e.g., ) exhibit higher reactivity in Suzuki couplings compared to meta-substituted analogs due to reduced steric interference .
Stability and Purity
- High-purity (>95%) boronic esters are common (e.g., ), indicating stability under standard storage conditions. However, intermediates like diamines () require immediate use due to instability .
Biological Activity
N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 1509932-18-6) is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₇H₂₅BFNO₃
- Molecular Weight : 321.19 g/mol
- Structure : The compound features a fluorobenzamide structure with a dioxaborolane moiety that may influence its biological interactions.
The biological activity of this compound can be attributed to its structural characteristics. The presence of the dioxaborolane group is known to enhance the compound's ability to interact with biological targets, potentially affecting enzyme inhibition and receptor binding.
In Vitro Studies
Studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 8.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
These results suggest that the compound may serve as a potential lead in cancer therapy by targeting specific pathways involved in tumor growth and survival.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Aurora Kinase A | 10.0 | Selective inhibition leading to mitotic arrest |
| PARP1 | 20.0 | Modulation of DNA repair mechanisms |
The selective inhibition of Aurora Kinase A suggests that this compound could be particularly useful in the treatment of cancers characterized by aberrant cell cycle regulation.
Case Studies
-
Case Study on Lung Cancer :
A study involving A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment. -
Case Study on Breast Cancer :
In MCF7 cells, the compound induced apoptosis through the activation of caspase pathways. The study highlighted the potential for this compound to be developed into a therapeutic agent for hormone-responsive breast cancers.
Q & A
Q. Table 1. Key Spectral Data for Characterization
Q. Table 2. Example Reaction Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Increases coupling efficiency |
| Solvent | THF/DMF (4:1) | Balances solubility and reactivity |
| Temperature | 85°C | Accelerates rate without decomposition |
| Base | K₂CO₃ | Maintains pH for transmetallation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
